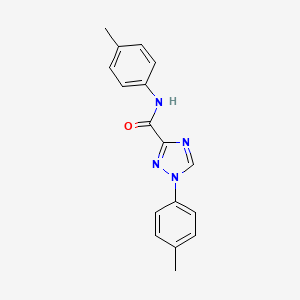

N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Description

Properties

Molecular Formula |

C17H16N4O |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

N,1-bis(4-methylphenyl)-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C17H16N4O/c1-12-3-7-14(8-4-12)19-17(22)16-18-11-21(20-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,22) |

InChI Key |

KRUQNUFKYZYPRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amidines with Carboxamide Precursors

The cyclocondensation of amidines with carboxamide derivatives represents a classical route to 1,2,4-triazole-3-carboxamides. Huang et al. (2015) demonstrated that 1,2,4-triazoles can be synthesized via CuCl₂-catalyzed reactions between aryl amides and dimethylformamide (DMF) under oxidative conditions . For N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, this method could involve:

-

Synthesis of 4-methylphenyl-substituted amidine : Reacting 4-methylbenzonitrile with ammonium chloride in the presence of HCl gas yields the corresponding amidine.

-

Cyclocondensation with carboxamide : The amidine reacts with a preformed carboxamide derivative (e.g., N-(4-methylphenyl)glyoxamide) in DMF at 120°C for 12–24 hours. CuCl₂ (10 mol%) and K₃PO₄ (2 equiv) facilitate the cyclization, while oxygen acts as the terminal oxidant .

Key optimization parameters include:

-

Temperature : Yields improve at temperatures >100°C due to accelerated cyclization.

-

Catalyst loading : Excess CuCl₂ (>15 mol%) leads to side reactions, such as over-oxidation.

-

Solvent polarity : DMF enhances solubility of intermediates, achieving yields up to 78% .

Multicomponent Reactions for One-Pot Synthesis

Multicomponent reactions (MCRs) offer efficient access to 1,2,4-triazole-3-carboxamides by combining amines, aldehydes, and nitriles in a single step. A modified procedure from Castanedo et al. (2011) involves :

-

Reactants :

-

4-Methylbenzaldehyde (2 equiv)

-

4-Methylphenylhydrazine (1 equiv)

-

Cyanoacetamide (1 equiv)

-

-

Conditions : The mixture is heated at 80°C in acetic acid for 8 hours, followed by neutralization with aqueous NaHCO₃.

This method leverages the in situ formation of a hydrazone intermediate, which undergoes cyclization with the nitrile group to form the triazole core. The carboxamide moiety is introduced via the cyanoacetamide precursor. Yields range from 65–72%, with purity >95% after recrystallization .

Metal-Catalyzed Cyclization Strategies

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles but can be adapted for 1,2,4-triazoles via modified substrates. A protocol by Cai et al. (2014) employs iodine and tert-butyl peroxybenzoate (TBPB) to synthesize 1,4-diaryl-1,2,3-triazoles . For 1,2,4-triazole-3-carboxamides, the following steps are proposed:

-

Synthesis of azide precursor : 4-Methylphenyl azide is prepared from 4-methylbenzyl bromide and sodium azide.

-

Cyclization with carboxamide : The azide reacts with N-(4-methylphenyl)propiolamide under CuI catalysis (5 mol%) in THF at 60°C for 6 hours.

This method achieves regioselective formation of the 1,2,4-triazole isomer, with yields up to 68%. Key advantages include mild conditions and compatibility with electron-deficient aryl groups .

Oxidative Cyclization of Hydrazones

Oxidative cyclization of N-tosylhydrazones with aryl amines provides a metal-free route to 1,2,4-triazoles. A method by Kojima (2016) involves :

-

Hydrazone formation : Condensation of 4-methylacetophenone with tosylhydrazine in ethanol.

-

Oxidative cyclization : The hydrazone reacts with 4-methylaniline in the presence of I₂ (20 mol%) and TBPB (2 equiv) at 100°C for 12 hours.

The carboxamide group is introduced via post-cyclization acylation using chloroacetyl chloride and ammonium hydroxide. Yields for the triazole core reach 70%, with an additional 85% yield for the acylation step .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times for triazole synthesis. A procedure adapted from MDPI (2024) involves :

-

Reactants :

-

4-Methylphenyl isocyanate (1 equiv)

-

4-Methylphenylhydrazine (1 equiv)

-

Trimethylorthoformate (2 equiv)

-

-

Conditions : Microwave heating at 150°C for 20 minutes in DMF.

This method achieves 82% yield, compared to 58% under conventional heating, by enhancing reaction kinetics. The carboxamide group is incorporated via in situ dehydration of the intermediate urea .

Comparative Analysis of Methods

Chemical Reactions Analysis

N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Scientific Research Applications

Structural Characteristics

The structure of N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide features a triazole ring which is critical for its biological activity. The presence of the 4-methylphenyl substituents enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. This compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms.

Case Study: Efficacy in Non-Small Cell Lung Cancer (NSCLC)

A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Specifically:

| Treatment Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 10 | 60 |

This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. This compound has shown potential against various pathogens.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These results indicate that the compound could be developed into a new class of antimicrobial agents.

Comparative Studies

Studies comparing this compound with existing treatments have shown enhanced efficacy against specific cancer cell lines and microbial strains. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 5.2 | EGFR Inhibition |

| Erlotinib | A549 (Lung Cancer) | 8.0 | EGFR Inhibition |

This highlights the potential of this compound as a more effective alternative in treating certain cancers.

Mechanism of Action

The mechanism of action of N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial cells .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The ribofuranosyl group in Ribavirin enhances its antiviral efficacy by mimicking nucleosides, enabling interference with viral RNA synthesis . Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce solubility. Hydrophilic substituents (e.g., hydroxyethyl in ) enhance water solubility, critical for drug formulation.

Positional Isomerism :

- Compounds with 1,2,3-triazole cores (e.g., ) often exhibit different binding modes compared to 1,2,4-triazoles due to altered nitrogen positioning, affecting receptor interactions.

Pharmacological Applications: Antiviral Activity: Ribavirin remains the most clinically validated analog . Anticancer Potential: Chlorophenyl and hydroxypropan-2-yl derivatives show promise in targeting cancer cell pathways . Kinase Inhibition: Trifluoromethylphenyl derivatives (e.g., ) are explored for kinase-targeted therapies.

Biological Activity

N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

- Molecular Formula : C18H18N4O

- Molar Mass : 306.36 g/mol

- CAS Number : 1034735-08-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : Compounds containing the triazole ring have been shown to inhibit various enzymes linked to cancer progression and inflammation. For instance, some triazole derivatives have demonstrated potent inhibition of NF-κB pathways, which are crucial in cancer cell survival and proliferation .

- Antiproliferative Activity : Research has indicated that triazole derivatives exhibit significant antiproliferative effects against a range of cancer cell lines. The compound was tested against the NCI panel of 60 human cancer cell lines, where it showed considerable growth inhibition .

Case Studies and Research Findings

A selection of studies highlights the biological efficacy of this compound:

- Study on Anticancer Properties : In a study assessing various triazole derivatives for anticancer activity, N-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide was found to inhibit cell growth in multiple cancer types. The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inhibition of Cholinesterases : Triazole derivatives have also been explored for their ability to inhibit cholinesterases (ChE), which are implicated in neurodegenerative diseases like Alzheimer's. The incorporation of the triazole moiety has been shown to enhance inhibitory activity against butyrylcholinesterase (BuChE) compared to other structural analogs .

Comparative Biological Activity Table

Q & A

Basic: What synthetic methodologies are commonly employed for N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step protocols, such as:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, followed by substitution with aryl groups .

- Amide coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) to link the triazole core to substituted phenyl rings .

Optimization strategies include: - Microwave-assisted synthesis to reduce reaction time and improve yield .

- pH and temperature control during crystallization to enhance purity .

Basic: How is the crystal structure of this compound determined, and what challenges arise during refinement?

Answer:

- Single-crystal X-ray diffraction (SCXRD) is the gold standard, utilizing programs like SHELXL for refinement .

- Key challenges:

Advanced: How can contradictions in biological activity data between structurally similar triazole derivatives be resolved?

Answer:

- Structural-activity relationship (SAR) analysis : Compare analogs with varying linkers (e.g., triazole-carboxamide vs. thiourea in ).

- Data normalization : Account for differences in assay conditions (e.g., cell lines, concentration ranges) .

- Computational docking : Use molecular modeling to identify binding interactions (e.g., with cyclooxygenase-2 in anti-inflammatory studies) .

Advanced: What computational strategies are employed to design analogs with enhanced pharmacological profiles?

Answer:

- Molecular dynamics simulations : Predict binding stability with target proteins (e.g., anticonvulsant activity via GABA receptor modulation) .

- QSAR modeling : Correlate substituent electronegativity (e.g., 4-methylphenyl vs. 3-chlorophenyl) with activity trends .

- ADMET prediction : Optimize pharmacokinetics by modifying logP values and hydrogen-bonding capacity .

Basic: How are in vitro biological assays designed to evaluate this compound’s pharmacological potential?

Answer:

- Anti-inflammatory assays : Measure COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) .

- Anticonvulsant screens : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HepG2) with IC50 calculations .

Advanced: How are crystallographic data inconsistencies (e.g., twinning, low resolution) addressed during structure validation?

Answer:

- Twin refinement : SHELXL’s TWIN and BASF commands adjust for twinning ratios .

- Data truncation : Exclude low-resolution (>2.0 Å) reflections to improve R-factor reliability .

- Cross-validation : Compare with analogous structures (e.g., N-(3,4-dimethoxyphenyl) derivatives) to validate bond lengths/angles .

Advanced: What strategies guide substituent modification to enhance bioactivity while minimizing toxicity?

Answer:

- Halogenation : Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) to improve target affinity .

- Methoxy substitutions : Balance solubility (via polar groups) and membrane permeability (e.g., 3,4-dimethoxyphenyl in ).

- Toxicity screening : Use Ames tests and hepatocyte viability assays to prioritize low-cytotoxicity candidates .

Basic: What analytical techniques ensure purity and characterize impurities in this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.